(1R)-1-(oxolan-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(oxolan-2-yl)ethan-1-amine is an organic compound that features an oxolane ring (a five-membered ring containing one oxygen atom) attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(oxolan-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or by the ring-opening polymerization of tetrahydrofuran.
Attachment of the Ethanamine Group: The ethanamine group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the oxolane ring is replaced by an amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(oxolan-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxolane ring or the ethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may serve as a ligand or a precursor in the synthesis of biologically active molecules.
Medicine: It could be explored for its potential pharmacological properties, such as acting as a drug candidate or a pharmacophore.
Industry: The compound might find use in the production of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of (1R)-1-(oxolan-2-yl)ethan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(oxolan-2-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activity.
2-(oxolan-2-yl)ethan-1-amine: A structural isomer with the oxolane ring attached at a different position.
(1R)-1-(tetrahydrofuran-2-yl)ethan-1-amine: A similar compound with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
(1R)-1-(oxolan-2-yl)ethan-1-amine is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
(1R)-1-(oxolan-2-yl)ethan-1-amine, a chiral amine with a unique oxolane structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a stereocenter at the first carbon of the ethanamine backbone and is characterized by the presence of an oxolane ring. The difluoro substitution on the oxolane enhances its chemical properties, potentially affecting its interactions with biological targets.
Biological Activity Overview
The biological activity of this compound is influenced by its structural features. Compounds with similar structures have been identified as modulators of neurotransmitter systems and inhibitors in metabolic pathways. The oxolane moiety and amine group suggest potential roles in receptor binding and enzyme inhibition.
Key Biological Activities:
- Neurotransmitter Modulation: The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition: Its structural characteristics suggest it could inhibit specific enzymes involved in metabolic processes.
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) studies indicate that modifications to the compound's structure can significantly impact its pharmacological profile. Changes in functional groups can alter binding affinity and selectivity for specific biological targets.
Modification | Effect on Activity | Target |
---|---|---|
Addition of halogens | Increased binding affinity | Receptors |
Alteration of amine group | Enhanced selectivity | Enzymes |
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound. For instance, research has demonstrated its potential as a modulator of the Hepatitis B virus core protein, suggesting antiviral properties . Additionally, compounds with similar oxolane structures have shown promise in cancer treatment, highlighting the importance of heterocyclic compounds in drug development .
Example Case Study
A study investigating the interaction of this compound with specific receptors revealed that it acts as a partial agonist at certain neurotransmitter receptors, potentially offering therapeutic benefits in neurological disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Methyl-6-phenyletinylpyridine | Contains a phenyl ring and nitrogen | mGluR5 antagonist |
Benzodiazepines | Aromatic ring systems | Active against opioid receptors |
These comparisons highlight how structural variations can lead to different mechanisms of action and therapeutic applications.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1R)-1-(oxolan-2-yl)ethanamine |
InChI |
InChI=1S/C6H13NO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6?/m1/s1 |
InChI Key |
WRDLTPMUGXTIAM-LWOQYNTDSA-N |
Isomeric SMILES |
C[C@H](C1CCCO1)N |
Canonical SMILES |
CC(C1CCCO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.